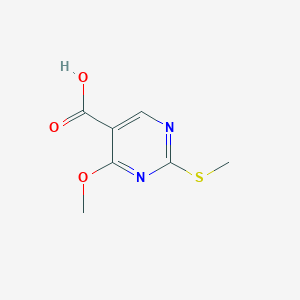

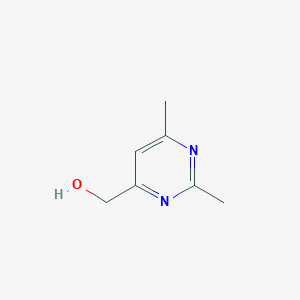

4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid

説明

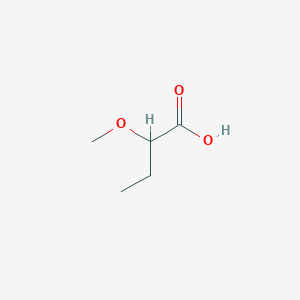

4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid is a useful research compound. Its molecular formula is C7H8N2O3S and its molecular weight is 200.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

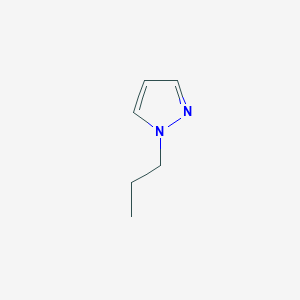

Liquid Crystal Properties

4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid derivatives have been explored for their liquid crystal properties. Compounds with methyl and methoxy groups in lateral positions exhibit nematic liquid crystal characteristics with a mesophase range of 30-50°C. However, derivatives with a 4-hydroxy group display smectic liquid crystal properties. These compounds have shown potential in reducing the melting point and extending the range of the mesomorphic state in liquid crystals, making them of interest in materials science and display technologies (Mikhaleva, 2003).

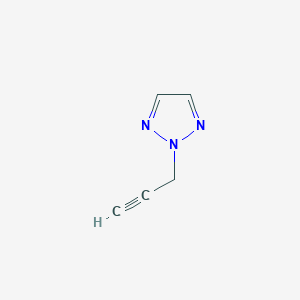

Synthesis of Aminopyrimidines

Research has also delved into the aminolysis of 2- and 4-methoxy (or methylthio) pyrimidines, particularly for producing n- and t-butyl-aminopyrimidines. This process is valuable in the absence of added solvents and offers a pathway to synthesize various aminopyrimidines, which can be significant in developing new chemical entities or pharmaceutical intermediates (Brown & Forster, 1966).

Antitumor Activity

The antitumor properties of certain 4-methoxy-6-chloropyrimidines synthesized from 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines have been studied. These compounds highlight the potential of this compound derivatives in contributing to the development of new antitumor agents (Grigoryan et al., 2008).

Antiviral Activity

In the domain of antiviral research, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with substitution at the 5-position, including methyl and methoxy groups, have been synthesized and evaluated. Certain derivatives exhibited notable inhibitory activity against retroviruses, suggesting their potential in antiretroviral therapy (Hocková et al., 2003).

Anti-Histaminic and Antimuscarinic Effects

Compounds derived from this compound have been synthesized and evaluated for their anti-histaminic and antimuscarinic effects. This research contributes to the understanding of how these derivatives could be used in therapeutic applications targeting histamine and acetylcholine receptors (Maggiali et al., 1988).

Crystal Structure Analysis

The crystal structure of certain derivatives, like O4-methylthymidine, which is related to this compound, has been studied to understand their biological properties. Such studies are crucial in correlating the structural attributes of these compounds to their biological functions and potential mutagenicity (Brennan et al., 1986).

作用機序

Target of Action

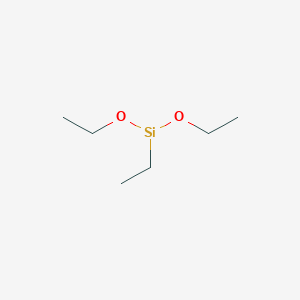

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . These reactions involve the use of organoboron reagents , suggesting that the compound might interact with boron reagents in its mechanism of action.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which this compound may be involved in, is a key process in the synthesis of various biologically active molecules .

Result of Action

The suzuki–miyaura cross-coupling reaction, which this compound may participate in, is known to result in the formation of new carbon–carbon bonds , which can lead to the synthesis of various biologically active molecules .

Action Environment

The suzuki–miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound might exhibit stability and efficacy under a variety of environmental conditions.

特性

IUPAC Name |

4-methoxy-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-12-5-4(6(10)11)3-8-7(9-5)13-2/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNHLOFNZOTILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510928 | |

| Record name | 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84332-06-9 | |

| Record name | 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

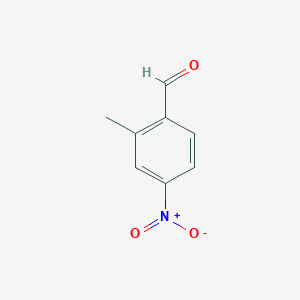

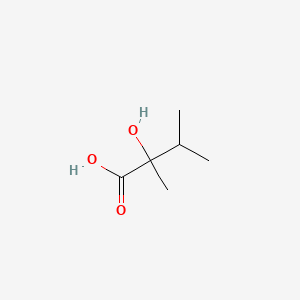

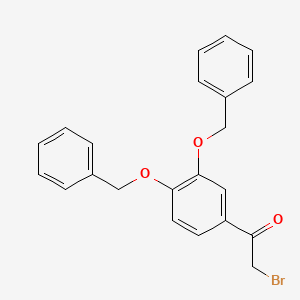

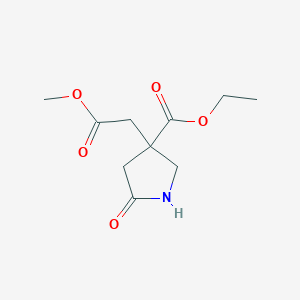

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-phenyl-2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1367206.png)

![5-Fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1367211.png)